molecular formula C23H21N3O3S2 B2735604 N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105198-39-7

N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2735604
CAS No.: 1105198-39-7
M. Wt: 451.56
InChI Key: CLDQFZSQPKPOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule with the CAS Registry Number 1105198-39-7 . This compound features a complex molecular structure that incorporates a thieno[3,2-d]pyrimidin-4-one core, a phenyl ring, and a (3-methoxyphenyl)methyl acetamide side chain linked via a sulfanyl acetamide bridge . Its molecular formula is C 23 H 21 N 3 O 3 S 2 , and it has a molecular weight of 451.6 g/mol . As a thienopyrimidine derivative, this compound is of significant interest in early-stage chemical and pharmaceutical research. Thienopyrimidine scaffolds are known to be privileged structures in medicinal chemistry, often explored for their potential to interact with various biological targets. Researchers may investigate this specific analog in the context of developing novel enzyme inhibitors or probing new therapeutic pathways, given the known bioactivity of similar structural motifs. The presence of the sulfanyl acetamide chain offers a potential point for further chemical modification, making it a valuable building block for generating compound libraries. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-26-22(28)21-18(12-19(31-21)16-8-4-3-5-9-16)25-23(26)30-14-20(27)24-13-15-7-6-10-17(11-15)29-2/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDQFZSQPKPOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C23H21N3O3SC_{23}H_{21}N_{3}O_{3}S with a molecular weight of 451.6 g/mol. Its structure includes a thienopyrimidine moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC23H21N3O3S
Molecular Weight451.6 g/mol
CAS Number1105198-39-7

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thienopyrimidine scaffold have been reported to possess broad-spectrum antibacterial activity against various strains of bacteria, including Escherichia coli and Mycobacterium smegmatis . The presence of a methoxy group in the phenyl ring has been shown to enhance antibacterial efficacy .

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For example, derivatives have shown significant cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents . The mechanism of action may involve inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound's biological profile includes enzyme inhibition capabilities. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer’s . In vitro studies have shown promising IC50 values indicating effective inhibition of these enzymes.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the substituents on the thienopyrimidine core significantly affect biological activity. Electron-withdrawing groups enhance antimicrobial potency, while certain lipophilic groups improve anticancer activity . The presence of a methoxy group on the phenyl ring appears to be beneficial for both antibacterial and anticancer activities.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that related thienopyrimidine compounds exhibited MIC values as low as 50 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .
  • Cytotoxicity Against Cancer Cells : In a screening of various derivatives, one compound showed an IC50 value of 10 µM against human breast cancer cell lines, highlighting the compound's potential as an anticancer agent .

Scientific Research Applications

The compound features a thienopyrimidine core, which is known for its biological activity, particularly in enzyme inhibition and receptor modulation. The presence of the sulfanyl group enhances its reactivity towards biological targets.

Anticancer Potential

Research indicates that compounds related to N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit promising anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways and enzymes involved in cell proliferation.
  • In Vitro Studies : Similar thienopyrimidine derivatives have shown cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.3 to 1.2 µM against leukemia cells .

Antimicrobial Activity

Thienopyrimidine derivatives often exhibit significant antimicrobial properties:

  • Broad Spectrum Activity : Compounds similar to this compound have demonstrated effectiveness against a variety of bacterial strains and fungi.
  • Mechanism : The antimicrobial action is generally attributed to the disruption of critical cellular processes necessary for microbial survival .

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor:

  • Targeting Specific Enzymes : It may inhibit enzymes involved in cellular signaling pathways that are crucial for cancer progression and microbial virulence.
  • Research Findings : Preliminary studies suggest that similar compounds can significantly down-regulate phospho-ERK1/2 levels in cancer cells, indicating a mechanism for growth inhibition .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a structurally similar thienopyrimidine derivative on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with the down-regulation of phospho-ERK1/2 levels, suggesting a potential therapeutic application in leukemia treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thienopyrimidine derivatives. The derivatives were tested against various pathogens and showed promising results with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Anticancer Induces apoptosis; inhibits cell proliferation
Antimicrobial Effective against bacteria and fungi
Enzyme Inhibition Targets specific enzymes involved in signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs (e.g., thienopyrimidine cores, sulfanyl acetamide linkages, or aromatic substitutions).

Thienopyrimidine Derivatives

2.1.1 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide (CAS: 578734-75-5)

  • Core Structure: Thieno[2,3-d]pyrimidin-4-one (positional isomer of the target compound).
  • Substituents : 3-Ethyl, 5,6-dimethyl (core); 3-methoxyphenyl (acetamide).
  • Key Differences: The ethyl and dimethyl groups increase lipophilicity (clogP ~3.5) compared to the target compound’s phenyl and methyl substituents (estimated clogP ~3.0). The 3-methoxyphenyl group (vs.
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)**
  • Core Structure: Benzothieno-triazolo-pyrimidine (additional triazole ring).
  • Substituents : Tetrahydro region (rigidifies the core); phenyl (acetamide).
  • Key Differences: The fused triazole ring enhances rigidity, which may improve binding selectivity but reduce solubility. The tetrahydro region could improve metabolic stability compared to non-hydrogenated thienopyrimidines .
Pyrimidinone and Pyrimidine Derivatives

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Core Structure: Dihydropyrimidin-2-one (simpler, non-fused pyrimidine).
  • Substituents : 2,3-Dichlorophenyl (electron-withdrawing groups).
  • Key Differences: Lower molecular weight (344.21 vs. ~450 for the target compound) and higher electronegativity due to chlorine atoms.
Oxadiazole and Thiazole Derivatives

2.3.1 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

  • Core Structure : Oxadiazole-thiazole hybrid.
  • Substituents : Sulfanyl acetamide linkage (similar to the target compound).
  • Reduced planarity compared to thienopyrimidines may limit intercalation in hydrophobic pockets .

Comparative Data Table

Compound Class Core Structure Substituents Molecular Weight clogP (Est.) Notable Properties Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 6-phenyl, 3-methoxybenzyl ~450 3.0 High π-π interaction potential
Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl, 3-methoxyphenyl 578.73 3.5 Enhanced lipophilicity
Benzothieno-triazolo-pyrimidine Benzothieno-triazolo-pyrimidine Tetrahydro region, phenyl ~400–450 2.8 Improved metabolic stability
Dihydropyrimidinone Dihydropyrimidin-2-one 4-Methyl, 2,3-dichlorophenyl 344.21 2.5 High cytotoxicity, lower solubility

Research Findings and Implications

  • Thienopyrimidines: The target compound’s phenyl group at position 6 may enhance binding to hydrophobic kinase domains compared to ethyl/dimethyl analogs . The 3-methoxybenzyl group likely improves blood-brain barrier penetration relative to 3-methoxyphenyl derivatives.
  • Benzothieno-triazolo-pyrimidines: While metabolically stable, their complex cores may limit synthetic scalability .
  • Dihydropyrimidinones: Chlorine substituents improve potency but raise toxicity concerns, limiting therapeutic utility .

Preparation Methods

Cyclization with Formamide

Aminothiophene derivatives undergo condensation with formamide at elevated temperatures (150–180°C) to form the pyrimidine ring. For example, 5-amino-3-methylthiophene-2-carboxylate reacts with excess formamide under reflux to yield 3-methylthieno[3,2-d]pyrimidin-4(3H)-one. This method achieves yields of 60–75% and is favored for its simplicity and minimal byproduct formation.

Thorpe-Ziegler Cyclization

Alternative routes employ the Thorpe-Ziegler reaction, where pyrimidine derivatives with mercaptocarbonitrile groups undergo base-mediated cyclization. For instance, 6-phenylpyrimidine-2,4-dione reacts with mercaptoacetonitrile in the presence of sodium methoxide to generate the thieno[3,2-d]pyrimidine scaffold. This method is advantageous for introducing substituents at position 6 early in the synthesis.

Functionalization of the Thienopyrimidine Core

Introduction of the 6-Phenyl Group

The phenyl group at position 6 is introduced via Suzuki-Miyaura cross-coupling. Using 6-bromo-3-methylthieno[3,2-d]pyrimidin-4(3H)-one, phenylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄), the coupling proceeds in a mixed solvent system (toluene/ethanol/water) at 80°C. Yields exceed 85% with optimized stoichiometry (1:1.2 molar ratio of bromide to boronic acid).

Methylation at Position 3

Methylation is achieved using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C. The reaction completes within 4–6 hours, yielding 3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one with >90% purity.

Sulfanyl Group Introduction at Position 2

Thiolation via Nucleophilic Substitution

The sulfanyl group is introduced by displacing a chloro or bromo substituent at position 2. Reacting 2-chloro-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one with sodium hydrosulfide (NaSH) in ethanol at 50°C for 6 hours yields the corresponding thiol derivative. Catalytic amounts of triethylamine enhance reaction efficiency (yield: 70–80%).

Oxidative Thiolation

Alternatively, oxidation of a methylthio intermediate (e.g., 2-methylthio derivative) with hydrogen peroxide (H₂O₂) in acetic acid at 70°C generates the sulfonyl group, which is subsequently reduced to sulfanyl using zinc dust in hydrochloric acid. This two-step process achieves a 65% overall yield.

Synthesis of N-[(3-Methoxyphenyl)Methyl]-2-Bromoacetamide

Acylation of 3-Methoxybenzylamine

3-Methoxybenzylamine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C. Triethylamine is added to neutralize HBr, and the reaction proceeds for 2 hours, yielding N-[(3-methoxyphenyl)methyl]-2-bromoacetamide with 88% yield after recrystallization from ethyl acetate.

Coupling of Sulfanyl-Thienopyrimidine and Bromoacetamide

Nucleophilic Substitution

The thiolate anion, generated by deprotonating 2-sulfanyl-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one with sodium hydride (NaH) in tetrahydrofuran (THF), reacts with N-[(3-methoxyphenyl)methyl]-2-bromoacetamide at room temperature. The reaction completes within 3 hours, affording the target compound in 75% yield.

Purification

Crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) followed by recrystallization from methanol/water (4:1). Purity exceeds 98% as confirmed by HPLC.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial processes favor toluene over DMF for methylation due to easier recycling and lower toxicity. Catalytic sodium tungstate (0.1 mol%) improves oxidation efficiency during thiolation.

Yield Optimization Strategies

Step Parameter Optimized Optimal Condition Yield Improvement
Cyclization Temperature 160°C, 8 hours +12%
Suzuki Coupling Pd Catalyst Loading 2 mol% Pd(PPh₃)₄ +8%
Thiolation NaSH Equivalents 1.5 equivalents +10%
Final Coupling Reaction Time 4 hours +5%

Mechanistic Considerations

  • Cyclization : Formamide acts as both solvent and carbonyl source, facilitating intramolecular nucleophilic attack by the amine on the carbonyl carbon.
  • Suzuki Coupling : Oxidative addition of the aryl bromide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with phenylboronic acid before reductive elimination.
  • Thiolation : The SN2 mechanism dominates in bromide displacement, with polar aprotic solvents (e.g., DMF) stabilizing the transition state.

Challenges and Mitigation

  • Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
  • Regioselectivity : Use directing groups (e.g., methoxy) to control substitution positions during cyclization.

Q & A

Q. What are the primary synthetic strategies for preparing the thieno[3,2-d]pyrimidine core in this compound?

The thieno[3,2-d]pyrimidine core is typically synthesized via cyclocondensation of substituted thiophene precursors with urea or thiourea derivatives under acidic or basic conditions. Key steps include:

  • Step 1 : Formation of the thiophene ring with appropriate substituents (e.g., methyl and phenyl groups) using Friedel-Crafts alkylation or Suzuki coupling .
  • Step 2 : Cyclization with a pyrimidine precursor (e.g., amidine or cyanamide) in solvents like ethanol or toluene at reflux temperatures (80–120°C) .
  • Step 3 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution, often using triethylamine as a base to deprotonate the thiol group .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopy :
    • NMR (¹H/¹³C): Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH₃), thienopyrimidine aromatic protons (δ ~7.0–8.5 ppm), and acetamide NH (δ ~10 ppm) .
    • IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .
  • Chromatography : HPLC or LC-MS to assess purity (>95%) and detect byproducts from incomplete cyclization or substitution .

Q. What are the primary biological activities associated with this compound?

Thieno[3,2-d]pyrimidine derivatives are known for:

  • Kinase inhibition : Targeting cyclin-dependent kinases (CDKs) via competitive binding to the ATP-binding pocket .
  • Anticancer activity : Demonstrated in vitro against cell lines (e.g., MCF-7, HeLa) via apoptosis induction .
  • Antimicrobial potential : Structural analogs show moderate activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the sulfanylacetamide moiety?

  • Reagent selection : Use freshly prepared sodium hydride (NaH) or DBU as a strong base to enhance nucleophilic substitution efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the thienopyrimidine intermediate and thiolate nucleophile .
  • Temperature control : Maintain 0–5°C during substitution to minimize side reactions (e.g., oxidation of the sulfanyl group) .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Comparative SAR studies : Systematically modify substituents (e.g., replace 3-methoxyphenyl with 4-chlorophenyl) and test against identical assays. For example:

    SubstituentIC₅₀ (CDK2 inhibition)Anticancer Activity (MCF-7)
    3-OCH₃0.8 µM72% inhibition
    4-Cl1.5 µM58% inhibition
    (Hypothetical data based on )
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding poses and affinity differences due to substituent steric/electronic effects .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

  • Kinetic assays : Measure inhibition constants (Kᵢ) for CDKs using ATP-concentration-dependent assays .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis or cell cycle arrest) in treated cancer cells .

Q. How to address stability issues during long-term storage of the compound?

  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis products (e.g., cleavage of the acetamide bond) .
  • Formulation strategies : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in inert atmospheres (argon) to prevent oxidation .

Methodological Challenges in Data Interpretation

Q. How to validate contradictory solubility data reported in literature?

  • Standardized protocols : Use the shake-flask method (pH 7.4 PBS) with HPLC quantification. Compare results across labs to identify variability sources (e.g., polymorphic forms) .
  • Co-solvent studies : Evaluate solubility enhancement using cyclodextrins or surfactants (e.g., Tween-80) for in vivo applications .

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., activity across cell lines) .

Advanced Applications in Drug Development

Q. How to improve the compound’s bioavailability for preclinical testing?

  • Prodrug design : Convert the acetamide to a methyl ester or PEGylated derivative to enhance membrane permeability .
  • Nanocarrier systems : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release and reduced off-target toxicity .

Q. What in vivo models are appropriate for evaluating anticancer efficacy?

  • Xenograft models : Implant CDK2-overexpressing tumors (e.g., HCT-116 colon cancer) in nude mice and monitor tumor volume post-treatment (10 mg/kg, oral) .
  • Toxicology screening : Assess hepatotoxicity via serum ALT/AST levels and histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.